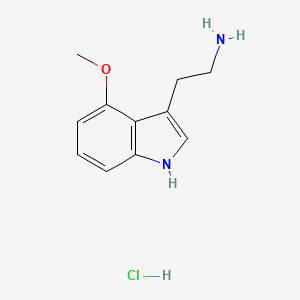

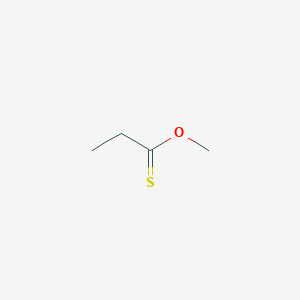

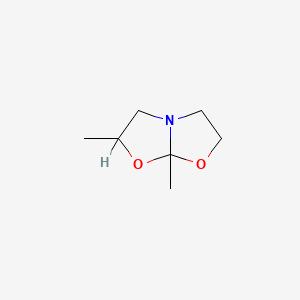

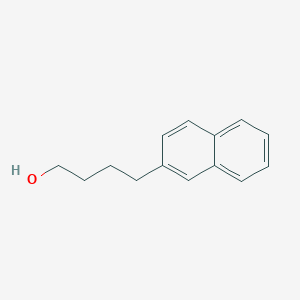

![molecular formula C14H8N2O B3050583 11H-Isoindolo[2,1-a]benzimidazol-11-one CAS No. 2717-05-7](/img/structure/B3050583.png)

11H-Isoindolo[2,1-a]benzimidazol-11-one

Descripción general

Descripción

“11H-Isoindolo[2,1-a]benzimidazol-11-one” is a chemical compound . It is also known as “4B,5-DIHYDRO-4B-PHENYL-11H-ISOINDOLO (2,1-A)BENZIMIDAZOL-11-ONE” with a linear formula of C20H14N2O .

Synthesis Analysis

The synthesis of isoindolo[2,1-a]benzimidazole and its derivatives has been reviewed in several studies . The most widely used methods for the synthesis of the various isoindolo[2,1-a]benzimidazoles are based on the reaction of the two NH2 groups of o-arylenediamines with the two substituents of o-disubstituted arenes . For instance, in 1906, Thiele and Falk first produced 11H-isoindolo[2,1-a]benzimidazole from o-phenylenediamine and phthalic anhydride .

Chemical Reactions Analysis

The chemical characteristics of isoindole derivatives have been investigated in the chemistry of heterocyclic compounds . The reaction of o-arylenediamines with bifunctional compounds – o-disubstituted arenes is a common method for the synthesis of various isoindolo[2,1-a]benzimidazoles .

Aplicaciones Científicas De Investigación

Synthesis Techniques

- Substituted 2-Formylbenzoic Acids : Research on 11H-isoindolo[2,1-a]benzimidazol-11-one has involved the synthesis of its derivatives through the reaction of substituted 2-formylbenzoic acids with various compounds, such as o-phenylenediamine. These studies have led to the development of optimal conditions for creating diverse derivatives with unique properties (Gromachevskaya et al., 2013).

- Microwave Irradiation Synthesis : New trifluoromethyl-substituted derivatives of 11H-isoindolo[2,1-a]benzimidazol-11-one have been synthesized using solvent-free microwave irradiation, demonstrating an efficient and convenient method for creating these compounds (Lingaiah et al., 2005).

Chemical Properties and Characterization

- Chemical Characteristics and Quantum-Chemical Calculations : Investigations into the chemical characteristics of 11H-isoindolo[2,1-a]benzimidazol-11-one and its derivatives include quantum-chemical calculations and reviews of synthesis methods, shedding light on their potential practical applications (Lyaskovskyy et al., 2007).

- Spectroscopic Characterizations : Spectroscopic methods, including NMR techniques, have been used for the characterization of derivatives of 11H-isoindolo[2,1-a]benzimidazol-11-one, providing detailed insights into their structure and properties (Louvet et al., 1994).

Applications in Material Science

- Dyes and Pigments : Derivatives of 11H-isoindolo[2,1-a]benzimidazol-11-one have been used to create new heterocyclic disperse dyes. These dyes exhibit good dyeing performance on fabrics like nylon and polyester, indicating their potential in textile industries (Patel et al., 2002).

- Polymer-based Applications : Novel donor-acceptor polymers, which include 11H-isoindolo[2,1-a]benzimidazol-11-one, have been synthesized for use in ternary flash memory and light-emission, showcasing the versatility of this compound in advanced material applications (Zhang et al., 2019).

Direcciones Futuras

The practical importance of both low-molecular and polymeric derivatives of isoindolo[2,1-a]benzimidazole has been discussed . They have been used in industry as dyes and as pigments for fibers and plastics . Polymers with an isoindolobenzimidazole fragment are also very widely used . The results of the trials demonstrate the prospects of using the products in the cultivation of sunflowers and in the search for new antidotes in this series of heterocycles .

Mecanismo De Acción

Mode of Action

The compound is part of a larger class of isoindolo[2,1-a]benzimidazoles, which are known to interact with various biological targets . .

Biochemical Pathways

Isoindolo[2,1-a]benzimidazoles have been associated with a variety of potential practical applications, suggesting that they may interact with multiple biochemical pathways

Result of Action

As a member of the isoindolo[2,1-a]benzimidazole class, it may share some of the biological activities associated with these compounds . .

Propiedades

IUPAC Name |

isoindolo[2,3-a]benzimidazol-11-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c17-14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16(13)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLWGEXLAMKZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290678 | |

| Record name | 11H-Isoindolo[2,1-a]benzimidazol-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11H-Isoindolo[2,1-a]benzimidazol-11-one | |

CAS RN |

2717-05-7 | |

| Record name | NSC138029 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000756589 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC70338 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11H-Isoindolo[2,1-a]benzimidazol-11-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches for 11H-Isoindolo[2,1-a]benzimidazol-11-one derivatives?

A1: Several methods have been explored for the synthesis of these compounds. A notable approach involves reacting 3-nitro-5-trifluoromethyl-o-phenylenediamine with aromatic anhydrides. This reaction can be facilitated by microwave irradiation and a catalyst like ZnCl2 impregnated on silica gel, offering a solvent-free environment [, ]. Another method utilizes substituted 2-formylbenzoic acids as starting materials for the synthesis [, ].

Q2: What is the role of spectroscopic techniques in understanding the structure of 11H-Isoindolo[2,1-a]benzimidazol-11-one derivatives?

A2: Spectroscopic techniques are crucial for structural elucidation. 1H and 13C NMR spectroscopy, along with 2D NMR methods, allow for the complete assignment of proton and carbon signals, confirming the structure of synthesized derivatives []. Additionally, UV-Vis, IR, and mass spectrometry provide valuable information about electronic transitions, functional groups, and molecular weight, respectively [].

Q3: Can you provide an example of how specific substituents influence the synthesis of 11H-Isoindolo[2,1-a]benzimidazol-11-one derivatives?

A3: Research highlights the successful incorporation of trifluoromethyl substituents into the 11H-Isoindolo[2,1-a]benzimidazol-11-one scaffold [, ]. This modification is achieved by using 3-nitro-5-trifluoromethyl-o-phenylenediamine as a starting material, demonstrating the feasibility of introducing specific functional groups to potentially tailor the compound's properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

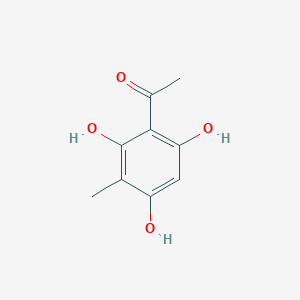

![Thieno[2,3-b:4,5-b']dipyridine](/img/structure/B3050520.png)